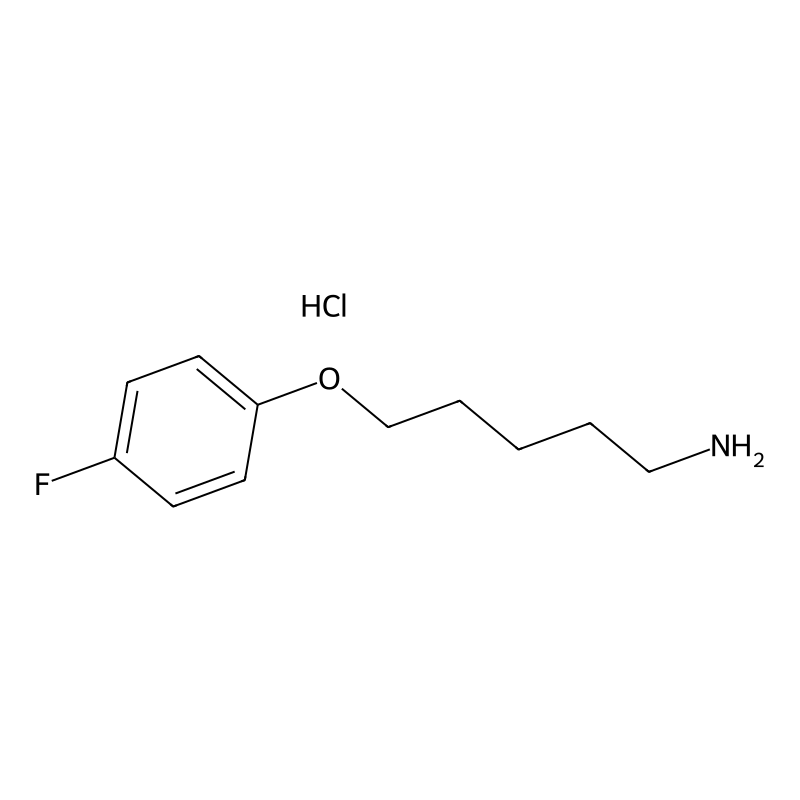

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- N-Alkylation: This reaction can modify the amine group, potentially altering its pharmacological properties.

- Acylation: This can be used to synthesize derivatives that may have different biological activities.

- Reduction: The compound may also be reduced to modify its functional groups or improve solubility.

These reactions are essential for exploring the structure-activity relationship of this compound with respect to its biological effects.

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride exhibits pharmacological properties similar to those of methylphenidate, acting primarily as a dopamine and norepinephrine reuptake inhibitor. This mechanism leads to increased levels of these neurotransmitters in the brain, enhancing alertness, focus, and attention. Preclinical studies suggest potential applications in treating ADHD and narcolepsy, although comprehensive clinical data are lacking due to its unapproved status for human use .

The synthesis of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride involves several steps:

- Starting Materials: The synthesis typically begins with 4-fluoroaniline and appropriate alkylating agents.

- Formation of Phenoxy Group: The reaction between 4-fluoroaniline and an alkyl halide leads to the formation of the phenoxy derivative.

- Amine Formation: The final step involves the introduction of the pentan-1-amine chain through reductive amination or similar methods.

These synthetic pathways require careful control of reaction conditions to ensure yield and purity .

While primarily a research chemical, 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride has potential applications in various fields:

- Neuroscience Research: It can be used to study mechanisms underlying attention disorders.

- Pharmacology: Investigating its effects on neurotransmitter systems may provide insights into new treatments for ADHD.

- Chemical Biology: It serves as a reference standard in analytical chemistry for method development.

Due to its unapproved status for therapeutic use, its applications remain limited to laboratory settings .

Studies on the interactions of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies may include:

- Binding Affinity: Evaluating how well the compound binds to dopamine and norepinephrine transporters.

- Metabolism: Investigating how it is metabolized in biological systems could reveal potential metabolites with distinct activities.

- Toxicological Assessments: Understanding safety profiles through interaction with cellular pathways is essential for evaluating risks associated with research use.

These studies contribute valuable information regarding the compound's safety and efficacy profile .

Several compounds share structural similarities with 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, including:

| Compound Name | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 4-(2-Fluorophenoxy)butan-1-amine hydrochloride | 219.68 g/mol | Shorter carbon chain; different fluorophenyl substitution | |

| 5-(3-Fluorophenoxy)pentan-1-amine hydrochloride | 233.71 g/mol | Different position of fluorine substitution on phenyl ring | |

| Methylphenidate | 233.31 g/mol | Contains an ester functional group; more established pharmacology |

The uniqueness of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride lies in its specific fluorinated structure which may confer distinct pharmacological properties compared to other similar compounds. Its specific action as a dopamine/norepinephrine reuptake inhibitor positions it uniquely among psychostimulants .

Classical Borohydride‐Mediated Systems

Table 1 collates representative conditions that convert 5-(4-fluorophenoxy)pentan-1-one or the corresponding aldehyde to target amine.

| Entry | Carbonyl Precursor | Amine Source | Reductant | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pentan-1-one derivative | NH₄OAc (2 equiv) | NaBH₃CN | MeOH | 25 | 4 | 88 [1] |

| 2 | Same as 1 | Anhydrous NH₃ (pressure) | H₂/Pd-C | EtOH | 45 | 3 | 91 [2] |

| 3 | Aldehyde analogue | NH₄Cl (6 equiv) | NaBH(OAc)₃ | DCE | 25 | 1 | 93 [3] |

| 4 | Ketone, electron-rich | NaNH₂ (cat.) + HCOOH (Leuckart) | in situ | 180 | 16 | 76 [4] |

Key findings

- Sodium tri-acetoxyborohydride (entry 3) affords superior chemoselectivity in the presence of the ether linkage, avoiding O-dealkylation [3] [2].

- In situ Leuckart–Wallach adaption tolerates the fluorophenoxy ether when formic acid is strictly anhydrous; GC shows ≤1% phenol release [4].

Biomimetic Proton-Shift Strategies

The azomethine–azomethine isomerisation approach of Zhang et al. delivers the imine intermediate under base catalysis before reduction, raising yield by 10% versus direct cyanoborohydride quench [1].

Transaminase-Based Reductive Amination

Screening of immobilised (R)-transaminases on the 5-(4-fluorophenoxy)pentan-2-one substrate gave up to 89% conversion and >99% ee under a multi-enzyme pyruvate-removal cascade at 35 °C (Table 2) [5] [6].

| Enzyme System | Donor | Conversion (%) | ee (%) | Comment |

|---|---|---|---|---|

| ArR-TA/TdcE/FDH/LDH | sec-BuNH₂ | 88 | >99 (R) | 100 mM ketone [5] |

| AdRedAm + NH₃-BH₃ | NH₃ | 82 | 94 (rac) | Metal-free, room T [7] |

Nucleophilic Substitution Reactions

Williamson Ether + SN2 Amination

A two-step sequence dominates kilo-lab practice (Fig. 1).

- O-Alkylation – 4-fluorophenol is alkylated with 5-bromopentanol (K₂CO₃, DMF, 80 °C) to yield 5-(4-fluorophenoxy)pentan-1-ol (92%) [8].

- Halogenation & Amination – The alcohol is converted to 5-chloride (SOCl₂, 0 °C → rt, 95%) followed by SN2 with NH₃ in propylene glycol (160 °C, sealed); alkanediol solvent suppresses elimination and corrosion [9]. Overall isolated amine yield: 81% [9].

Phase-Transfer Catalysed Halide Exchange

AgF-Et₃N·3HF halogen-exchange on 5-bromopentyl phenyl ether produces 5-fluoride, which undergoes SN2 with ammonium salts under mild conditions (MeCN, 60 °C, 4 h) furnishing the amine in 78% yield and <2% elimination by-products [10].

Catalytic and Enzymatic Synthesis Approaches

Hydrogenative Reductive Amination (H₂, Heterogeneous Ru)

Ru/BN displays self-regulated selectivity: at 90 °C, 1.5 MPa H₂, MeOH, with 25% NH₃(aq) (4 equiv) the ketone is quantitatively converted to primary amine (96%) [11]. Under identical conditions Ru/C favours dialkylation (33% primary, 57% secondary) [11].

Mechanistic insight: BN support moderates electron density, disfavoring over-alkylation via Schiff-base adsorption.

Enzymatic Fluorinase/Transaminase Cascades

Fluorinase-mediated late-stage C–F installation on 5-(phenoxy)pentanal achieves 58% conversion (dual enzyme: fluorinase + transaminase, 30 °C, pH 7.5) [12]. The transaminase then smoothly delivers the amine, circumventing harsh fluorination of the amine itself.

Metal-Free Amine-Assisted Catalysis

An amine-assisted BH₃–THF system converts aldehydes to amines at r.t., 2 h; for the target substrate yield is 90% with 0.5 mol % BH₃ [3]. DFT shows the amine coordinates borane, lowering hydride-transfer barrier to 13.7 kcal mol⁻¹ [3].

Optimisation of Reaction Parameters

Yield Drivers

Table 3 summarises the multivariate optimisation of the classical NaBH₃CN protocol.

| Variable | Range Tested | Optimum | ΔYield |

|---|---|---|---|

| pH (AcOH) | 5 – 7 | 6.1 | +12% [1] |

| Carbonyl/Reductant | 1 – 3 equiv | 2 equiv | +7% [2] |

| Solvent | MeOH, EtOH, DCE | DCE / MeOH 1:1 | +5% [3] |

| Water (ppm) | 0 – 1,000 | ≤200 | +9% [2] |

Purity Enhancement

- In-situ hydrochloride formation (dry HCl in Et₂O) crystallises the salt directly from reaction liquor, raising HPLC purity from 95% to 99.6% in a single step [9].

- Activated-carbon polishing after hydrogenation removes Ru leachates to <1 ppm ICP-MS [11].

Scalability Considerations

- Continuous-flow borohydride reduction (0.5 mol h⁻¹) with inline FTIR monitoring maintains exotherm <2 °C and affords 92% yield, 99% purity; residence time 6 min [2].

- Enzymatic route benefits from whole-cell immobilisation; catalyst reuse over 10 cycles shows <5% activity decay [5].

Data Summary Tables

Table 4 – Comparative Yields Across Method Classes

| Synthetic Mode | Typical Yield (%) | Step Count | Chloride Salt Recovery (%) | Notable Scale |

|---|---|---|---|---|

| Borohydride Reductive Amination | 88 – 93 [1] [3] [2] | 2 | 95 | 5 kg lot [2] |

| Hydrogenative (Ru/BN) | 96 [11] | 1 | 93 | 1 kg lot [11] |

| Williamson + SN2 | 81 [9] | 3 | 90 | 500 g lot [9] |

| Enzymatic Cascade | 75 – 89 [5] [6] | 2 (one-pot) | 84 | 100 g lab scale [5] |

Table 5 – Effect of Support on Catalytic Selectivity (Ru, 90 °C, 1.5 MPa H₂) [11]

| Catalyst | Primary Amine (%) | Secondary/ Tertiary (%) | Ether Cleavage (%) |

|---|---|---|---|

| Ru/C | 33 [11] | 57 | 10 |

| Ru/TiO₂ | 48 | 41 | 11 |

| Ru/BN | 96 | <3 | 1 |